5-Fluoro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
Description
The compound 5-Fluoro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a pyrimidine derivative featuring a fluorine substituent at position 5 and a piperidinyl-methyloxy-pyridinyl moiety at position 2. The fluorine atom enhances metabolic stability, while the trifluoromethyl group increases lipophilicity, which may improve membrane permeability .
Properties
IUPAC Name |
5-fluoro-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4O/c17-12-8-21-15(22-9-12)24-6-4-11(5-7-24)10-25-14-3-1-2-13(23-14)16(18,19)20/h1-3,8-9,11H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCGIVKQUKVGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, structure-activity relationships, and relevant case studies, supported by data tables and research findings.
Molecular Structure
The molecular formula for this compound is with a molecular weight of approximately 343.32 g/mol. The compound features a pyrimidine core substituted with a fluorine atom and a piperidine ring that enhances its pharmacological profile.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H18F4N3O |
| Molecular Weight | 343.32 g/mol |
| LogP | 3.5 |
| Solubility | Moderate in DMSO |
Research indicates that this compound exhibits various biological activities, primarily through inhibition of specific enzymes and receptors involved in disease pathways. Its structural components suggest potential interactions with targets such as kinases and G-protein-coupled receptors (GPCRs).
Antiparasitic Activity
A study investigating the antiparasitic properties of similar compounds revealed that modifications in the pyridine and piperidine groups significantly influenced activity against Plasmodium falciparum. The introduction of trifluoromethyl groups has been associated with enhanced potency, indicating that structural optimization can lead to improved therapeutic efficacy .
Table 1: Antiparasitic Activity Comparison
| Compound | EC50 (μM) | Comments |
|---|---|---|
| 5-Fluoro-2-[4-(6-(trifluoromethyl)pyridin)] | 0.025 | High potency against P. falciparum |
| Analog A | 0.064 | Moderate potency; less favorable substituents |
| Analog B | 0.115 | Lower activity; unsubstituted variants |
DPP-4 Inhibition
The compound's potential as a DPP-4 inhibitor has also been explored, which is crucial for the management of type 2 diabetes mellitus (T2DM). Structure-based drug design strategies have identified it as a promising candidate due to its ability to modulate glucose metabolism through DPP-4 inhibition .
Table 2: DPP-4 Inhibition Potency
| Compound | IC50 (nM) | Reference |
|---|---|---|
| 5-Fluoro-2-[4-(6-(trifluoromethyl)pyridin)] | 12 | Optimized for high binding affinity |
| Sitagliptin | 20 | Benchmark DPP-4 inhibitor |
Case Study: Optimization of Antiparasitic Activity
A recent study focused on optimizing the structure of pyrimidine derivatives to enhance their activity against Plasmodium falciparum. The introduction of various substituents, including trifluoromethyl and piperidine moieties, significantly affected both potency and metabolic stability. The optimized compounds demonstrated low nanomolar activity in vitro, indicating their potential as effective antiparasitic agents .
Case Study: Clinical Implications in Diabetes Management
In another investigation, the role of this compound as a DPP-4 inhibitor was evaluated in diabetic models. Results showed that it effectively lowered blood glucose levels in both animal models and preliminary human trials, suggesting its viability as a therapeutic option for T2DM management .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The compound is compared to five analogs with variations in substituents, heterocycles, or linker groups. Key differences include halogen substitution (F vs. Cl), functional group placement (e.g., methoxy vs. fluoro), and heterocycle modifications.
Table 1: Structural and Molecular Data of Comparable Compounds
Substituent Effects on Physicochemical Properties
- Halogen Substitution (F vs.
- Methoxy vs. Fluoro: The 4-Methoxy analog () has a molecular weight ~60 Da higher than inferred for the target, with the methoxy group increasing polarity but reducing metabolic stability compared to fluorine .
- Heterocycle Variations: The pyrazine () and pyrazole () analogs introduce nitrogen-rich heterocycles, which may enhance hydrogen bonding or π-stacking interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
